Methyl 6-aminopyrazine-2-carboxylate

描述

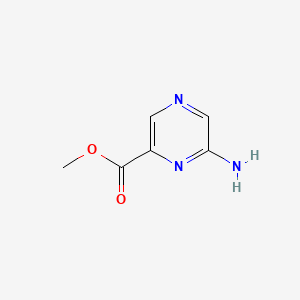

Methyl 6-aminopyrazine-2-carboxylate is a heterocyclic organic compound with the molecular formula C6H7N3O2 It is a derivative of pyrazine, characterized by the presence of an amino group at the 6th position and a carboxylate ester group at the 2nd position

准备方法

Synthetic Routes and Reaction Conditions: Methyl 6-aminopyrazine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of 3-aminopyrazine-2-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid. The reaction mixture is typically refluxed for several hours, followed by neutralization and extraction to obtain the desired ester .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and purification techniques, is crucial to achieve high yields and purity suitable for commercial applications .

化学反应分析

Types of Reactions: Methyl 6-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed:

Oxidation: Nitro derivatives of pyrazine.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazine derivatives depending on the reagents used.

科学研究应用

Pharmaceutical Applications

Methyl 6-aminopyrazine-2-carboxylate serves as a crucial intermediate in the synthesis of various pharmaceutical agents. One of the notable uses is in the synthesis of diuretics, such as amiloride, which is vital for treating hypertension and congestive heart failure. The compound's ability to act as a building block for more complex molecules enhances its significance in drug development.

Case Study: Synthesis of Amiloride

- Process : The compound is synthesized through a methylation process involving the alkali metal salts of 3-aminopyrazine-2-carboxylic acid, using methyl bromide as a methylating agent.

- Yield : The process can yield up to 86.9% of the desired product under optimized conditions, demonstrating its efficiency in pharmaceutical synthesis .

Antimycobacterial Activity

Recent studies have indicated that analogs of pyrazinoic acid, including derivatives like this compound, exhibit promising antimycobacterial activity against Mycobacterium tuberculosis (Mtb). These compounds are being explored for their potential to overcome drug resistance associated with conventional treatments.

Research Findings

- Mechanism : The compounds induce targeted protein degradation within Mtb, specifically affecting enzymes crucial for coenzyme A biosynthesis.

- Activity Assessment : Various analogs were evaluated for their efficacy in inhibiting Mtb growth, with some modifications showing enhanced potency compared to traditional treatments .

Material Science Applications

In material science, this compound has been investigated for its role in polymer synthesis. It can act as a curing agent or catalyst in epoxy resin formulations.

Curing Process Analysis

- Heat Generation : The compound contributes to the exothermic reactions necessary for curing epoxy resins. Studies have shown that its incorporation can lead to varying heat outputs during polymerization, which is critical for optimizing polymer properties .

Structure-Activity Relationship Studies

Research into the structure-activity relationships (SAR) of this compound has provided insights into how modifications affect biological activity. By altering substituents on the pyrazine ring or carboxylic acid moiety, researchers can enhance or reduce the biological efficacy of these compounds.

Key Modifications

- Variations in nitrogen positioning and side chain length have been systematically explored to determine their impact on activity against target enzymes and pathogens .

Data Tables

| Application Area | Specific Use | Key Findings |

|---|---|---|

| Pharmaceutical | Synthesis of Amiloride | Efficient synthesis with yields up to 86.9% |

| Antimycobacterial | Inhibition of Mycobacterium tuberculosis | Induces protein degradation; potential against resistance |

| Material Science | Epoxy resin curing agent | Influences heat output during polymerization |

| Structure Activity Studies | SAR analysis | Modifications can enhance biological activity |

作用机制

The mechanism of action of methyl 6-aminopyrazine-2-carboxylate largely depends on its application. In biochemical assays, it may act as a ligand binding to specific enzymes or receptors, thereby modulating their activity. The amino and ester groups allow for versatile interactions with various molecular targets, facilitating its use in drug design and other applications .

相似化合物的比较

- Methyl 3-amino-2-pyrazinecarboxylate

- 3-Aminopyrazine-2-carboxylic acid

- Pyrazinamide

- Glipizide

Comparison: Methyl 6-aminopyrazine-2-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological propertiesPyrazinamide and glipizide, while also pyrazine derivatives, have established roles in medicine as an anti-tuberculosis agent and anti-diabetic drug, respectively .

生物活性

Methyl 6-aminopyrazine-2-carboxylate is a compound of significant interest in medicinal chemistry and pharmacology, particularly due to its potential biological activities against various pathogens, including Mycobacterium tuberculosis (Mtb). This article explores its biological activity, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 152.15 g/mol |

| Functional Groups | Amino group, Carboxylate |

The presence of the amino group at position 6 and the carboxylate at position 2 of the pyrazine ring is crucial for its biological activity.

Research indicates that this compound exhibits antimicrobial properties, particularly against Mtb. Its mechanism involves the inhibition of key enzymes in the mycobacterial coenzyme A biosynthesis pathway. This inhibition is critical for the survival and replication of Mtb, making it a potential candidate for tuberculosis treatment.

Structure-Activity Relationship (SAR)

A study evaluated various analogs of pyrazinoic acid, revealing that modifications to the pyrazine ring significantly impact biological activity. For instance, substituents at different positions on the ring can enhance or reduce binding affinity to target enzymes like PanD, which is essential for coenzyme A biosynthesis in Mtb .

Biological Activity Studies

- Antimycobacterial Activity :

- Cytotoxicity Assessment :

-

Case Studies :

- A notable case study involved a series of synthesized derivatives where this compound was modified to enhance its activity against multidrug-resistant strains of Mtb. The most effective compounds retained low cytotoxicity levels on human cell lines while demonstrating potent antimycobacterial activity .

Research Findings

Recent findings highlight the importance of specific structural features in determining the biological activity of this compound:

- Binding Affinity : Compounds with a carboxamide group showed increased binding affinity to mtProRS (mycobacterial prolyl-tRNA synthetase), suggesting a new target for drug development .

- Inhibition Mechanism : The compound's ability to inhibit key metabolic pathways in Mtb was confirmed through molecular docking studies, which provided insights into its interaction with target enzymes .

属性

IUPAC Name |

methyl 6-aminopyrazine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O2/c1-11-6(10)4-2-8-3-5(7)9-4/h2-3H,1H3,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFQOPTGQOOILCR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CN=CC(=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30659348 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118853-60-4 | |

| Record name | Methyl 6-aminopyrazine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30659348 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。